Picarbutrazox is a systemic fungicide belonging to the tetrazolyloximes chemical group. Its chemical formula is CHNO, and it exhibits potent activity against various plant pathogens, particularly those in the genus Pythium. This compound is characterized by its low water solubility and high lipophilicity, which allows it to penetrate lipid membranes effectively, enhancing its efficacy in controlling fungal diseases in crops .
The exact mode of action of picarbutrazox is still under investigation and classified as unknown by the Fungicide Resistance Action Committee (FRAC) [, ]. However, research suggests it disrupts vital cellular processes in oomycete fungi, potentially affecting their cell wall synthesis or membrane integrity.
Picarbutrazox's mode of action remains largely unknown, but it has been shown to inhibit mycelial growth and affect reproductive structures in fungi. Studies indicate that it causes swelling and hyperbranching of mycelia, as well as inhibiting zoospore formation, encystment, and germination . The compound's interactions with fungal cells likely involve disruption of cellular processes critical for growth and reproduction.
Picarbutrazox demonstrates significant antifungal activity against multiple Pythium species, with an average effective concentration (EC50) of approximately 0.000376 mg ai/L across various isolates tested. Its efficacy is attributed to its ability to penetrate fungal cell membranes and interfere with essential biological functions . The compound is particularly effective in agricultural settings for controlling oomycete diseases such as late blight and downy mildew .
The synthesis of picarbutrazox involves a multi-step process that combines advanced building blocks. Key intermediates include pyridine carbamate and tetrazolyloxime. A notable method employs the generation of hazardous methyl azide as a key step in the synthesis process, utilizing flow chemistry techniques to enhance safety and efficiency . The synthesis can be summarized as follows:
Picarbutrazox is primarily used in agriculture as a fungicide to protect crops from various fungal pathogens. Its application includes:
The compound's formulation can vary, including suspending agents, wettable powders, and water-dispersible granules.
Several compounds share similarities with picarbutrazox in terms of structure or function. Notable examples include:
| Compound | Chemical Class | Mode of Action | Efficacy Against Pythium |
|---|---|---|---|
| Picarbutrazox | Tetrazolyloximes | Unknown | High |
| Mefenoxam | Phenylamide | Inhibits RNA synthesis | Moderate |
| Ethaboxam | Benzamide | Disrupts cellular processes | Moderate |
| Fluopicolide | Carboxylic acid | Inhibits spore germination | High |
Picarbutrazox stands out due to its unique structural features within the tetrazolyloximes class and its high potency against a wide range of Pythium species, making it a valuable tool in modern agricultural practices .
Picarbutrazox represents a novel fungicide active ingredient that has been classified by the Fungicide Resistance Action Committee under FRAC code U17, indicating an unknown mode of action [1] [2] [3]. This classification places picarbutrazox within the tetrazolyloxime chemical class, marking it as the first compound of this unprecedented chemical group to receive fungicide registration [4] [5] [6]. The designation of U17 reflects the current limitations in understanding the precise biochemical mechanisms underlying picarbutrazox activity, though research has provided theoretical frameworks for its mode of action [1] [3].
The resistance management implications of picarbutrazox are particularly significant due to its novel mode of action and lack of cross-resistance with existing fungicide classes [5] [3]. Studies have demonstrated that picarbutrazox exhibits no cross-resistance with phenyl amides (PA), quinone outside inhibitors (QoI), or carboxylic acid amides (CAA) fungicides, making it an invaluable tool for resistance management strategies [5] [2] [3]. This lack of cross-resistance positions picarbutrazox as an ideal rotational partner with registered fungicides that possess different modes of action, thereby contributing significantly to fungicide resistance management programs [2].
The resistance risk assessment for picarbutrazox remains largely undefined due to its recent introduction and novel mechanism [2] [3]. Current research indicates that resistance to picarbutrazox has not been documented in field populations, though the intrinsic resistance risk cannot be fully evaluated without extended field use and monitoring [3]. The compound's classification as U17 necessitates continued surveillance and resistance monitoring as usage patterns develop across different agricultural systems [2].
| Classification Category | Details | Reference |
|---|---|---|
| FRAC Code | U17 (Unknown mode of action) | [1] [5] [2] [3] |
| Chemical Group | Tetrazolyloxime class | [4] [5] [6] |
| Resistance Risk | Not established/Unknown | [2] [3] |
| Cross-resistance | No cross-resistance with PA, QoI, CAA fungicides | [5] [3] |
| Resistance Management Value | Valuable rotational partner for resistance management | [2] |
The theoretical mode of action for picarbutrazox centers on its interference with phospholipid biosynthesis pathways within oomycete pathogens [4] [7]. Research suggests that picarbutrazox functions by affecting the biosynthesis of phospholipids, which subsequently disrupts the normal function of the pathogen's cellular membrane [4] [7]. This proposed mechanism represents a novel approach to oomycete control, targeting fundamental cellular processes essential for membrane integrity and cellular homeostasis [4].
The interference with phospholipid biosynthesis is theorized to occur through disruption of specific enzymatic steps within the phospholipid synthesis pathway [4] [7]. Phospholipid biosynthesis involves complex enzymatic cascades that convert precursor molecules into essential membrane components, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine [8] [9]. The disruption of these pathways would compromise membrane structure and function, leading to cellular dysfunction and ultimately pathogen death [4] [7].
Studies examining the cellular effects of picarbutrazox on oomycete pathogens have provided evidence supporting the phospholipid biosynthesis interference hypothesis [10]. Research on Phytophthora capsici demonstrated that picarbutrazox markedly inhibited multiple developmental processes, including mycelial development, sporangia production, zoospore release, and cyst germination [10]. These effects are consistent with fundamental disruption of cellular membrane processes that depend on proper phospholipid composition and biosynthesis [10].
The specificity of picarbutrazox for oomycete pathogens, as opposed to true fungi, suggests that the compound targets phospholipid biosynthesis mechanisms that are unique to or more critical in oomycetes [10] [11]. This selectivity indicates that picarbutrazox may interfere with specific enzymatic components of phospholipid synthesis that differ between oomycetes and other microorganisms [10]. The compound's translaminar activity further supports its role in disrupting fundamental cellular processes, allowing for systemic movement within plant tissues and sustained pathogen control [4] [5].
Picarbutrazox demonstrates remarkable specificity for oomycete pathogens while showing minimal activity against true fungi [10] [11]. Comprehensive studies evaluating picarbutrazox activity across diverse oomycete species have revealed consistent efficacy against major plant pathogenic genera, including Phytophthora, Pythium, Phytopythium, and Globisporangium [10] [11] [12]. This broad-spectrum activity within the oomycete group, combined with selectivity against true fungi, supports the hypothesis that picarbutrazox targets biochemical processes that are fundamental to oomycete biology [10].
Baseline sensitivity studies conducted on 189 isolates representing 29 oomycete species demonstrated effective concentration values for 50% growth inhibition (EC50) ranging from 0.0013 to 0.0483 micrograms per milliliter [11] [12]. These extremely low EC50 values indicate high intrinsic sensitivity across diverse oomycete species and suggest that the target site for picarbutrazox is highly conserved within this taxonomic group [12]. The narrow range of EC50 values observed across species indicates consistent target site affinity and supports the specificity of picarbutrazox for oomycete-specific biochemical processes [12].
Comparative studies examining picarbutrazox activity against individual oomycete species have revealed species-specific variations in sensitivity while maintaining overall high efficacy [10] [13]. Research on Phytophthora capsici showed EC50 values ranging from 1.34 × 10⁻³ to 5.88 × 10⁻² micrograms per milliliter for different developmental processes [10]. Studies on Phytophthora nagaii and Phytophthora tentaculata demonstrated EC50 values of 0.00007 to 0.00021 and 0.00264 to 0.00536 micrograms per milliliter, respectively [13]. These findings indicate that while overall sensitivity remains high across species, subtle differences exist in target site accessibility or affinity [13].
| Oomycete Species/Group | EC50 Range (μg/mL) | Study Focus | Reference |
|---|---|---|---|
| Phytophthora capsici | 0.00134 - 0.0588 | Mycelial development, sporangia production | [10] |
| Phytophthora nagaii | 0.00007 - 0.00021 | Anti-oomycete sensitivity assessment | [13] |
| Phytophthora tentaculata | 0.00264 - 0.00536 | Anti-oomycete sensitivity assessment | [13] |
| Globisporangium ultimum | 0.00002 | Growth inhibition comparison | [14] |
| Mixed oomycete species (189 isolates) | 0.0013 - 0.0483 | Baseline sensitivity assessment | [11] [12] |
| Various oomycetes (16 species) | 3.1×10⁻⁴ - 7.27×10⁻³ | Biological activity assessment | [10] |
The target site specificity of picarbutrazox extends beyond simple taxonomic selectivity to encompass differential effects on various cellular processes within oomycete pathogens [10]. Research has shown that picarbutrazox exhibits varying degrees of inhibition against different developmental stages and cellular functions, with particularly strong effects on mycelial growth and reproductive processes [10]. This differential activity pattern suggests that the compound's target site is more critical for certain cellular processes than others, providing insights into the specific biochemical pathways affected by phospholipid biosynthesis interference [10].